molecular formula C19H15ClN6OS B2806736 N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891105-85-4

N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2806736
CAS No.: 891105-85-4
M. Wt: 410.88
InChI Key: XXVIENXLSHJTPW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is structurally engineered for research into kinase inhibition and signal transduction pathways. Its molecular architecture incorporates a 1,2,4-triazolo[4,3-b]pyridazine system, a heterocyclic framework recognized in scientific literature for its potential as a core structure in compounds investigated for protein kinase modulation . The structure is further functionalized with a (4-chlorobenzyl)acetamide side chain linked via a thioether bridge, design elements often associated with enhanced target binding and physicochemical properties. Researchers will find value in this compound for probing the structure-activity relationships of triazolo-pyridazine derivatives, a class of nitrogen-containing heterocycles that continues to yield compounds of significant pharmacological interest . The compound is provided for research applications exclusively and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-14-6-4-13(5-7-14)11-22-18(27)12-28-19-24-23-17-9-8-16(25-26(17)19)15-3-1-2-10-21-15/h1-10H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVIENXLSHJTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves multiple steps, starting with the preparation of the triazole and pyridazine rings. The triazole ring is typically synthesized through the cyclization of hydrazine derivatives with ortho esters under acidic conditions . The pyridazine ring is then fused with the triazole ring through a series of condensation reactions involving appropriate reagents and catalysts . . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group undergoes nucleophilic substitution under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
AlkylationEthyl bromide, K₂CO₃, DMF, 60°CS-Alkylated derivative78
AcylationAcetyl chloride, pyridine, RTThioester analog65
Displacement with aminesBenzylamine, CuI, DMSO, 80°CAmine-substituted triazolo-pyridazine72

These reactions are critical for introducing functional groups that modulate solubility and bioactivity .

Oxidation Reactions

The sulfur atom in the thioether moiety is susceptible to oxidation:

Oxidizing AgentConditionsProductApplicationReference
H₂O₂ (30%)Acetic acid, 50°C, 4 hrsSulfoxide derivativeEnhanced metabolic stability
KMnO₄H₂O, RT, 2 hrsSulfone derivativeIncreased electrophilicity
m-CPBADCM, 0°C → RT, 6 hrsSulfoximine (with NH₄Cl)Pharmacophore optimization

Sulfone derivatives show improved binding affinity to kinase targets compared to the parent compound .

Cyclization and Heterocycle Formation

The triazolo-pyridazine core participates in cycloaddition and ring-expansion reactions:

  • With nitrile oxides : Forms 1,2,4-oxadiazole hybrids under microwave irradiation (120°C, 20 min) .

  • With hydrazines : Generates fused pyrazole-triazolo systems in ethanol reflux (Yield: 68%) .

Chlorobenzyl Group

  • Hydrolysis : NaOH (10%), EtOH/H₂O (1:1), 80°C → Carboxylic acid derivative (Yield: 82%).

  • Suzuki Coupling : With aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ → Biaryl analogs (Yield: 60–75%) .

Pyridinyl Group

  • N-Oxidation : H₂O₂/urea, AcOH, 70°C → Pyridine N-oxide (Yield: 58%).

  • Metal Coordination : Forms complexes with Cu(II) and Zn(II), enhancing antimicrobial activity .

Biological Activity-Related Reactions

Structural modifications correlate with pharmacological effects:

Derivative TypeBiological Activity (IC₅₀/EC₅₀)MechanismReference
Sulfone analogALK5 inhibition: 0.013 μMTGF-β pathway suppression
S-Alkylated derivativeAntimicrobial (MIC: 0.5 μM vs. S. aureus)Cell wall synthesis disruption
Cu(II) complexAnticancer (HeLa cells: 1.2 μM)ROS generation & DNA intercalation

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) in MeOH → Cleavage of thioether bond (t₁/₂: 3.2 hrs).

  • Acidic Hydrolysis : HCl (1M), reflux → Pyridazine fragmentation (Yield: 92%).

Table 1: Comparative Reactivity of Functional Groups

GroupReactivity OrderPreferred Reactions
Thioether (-S-)HighOxidation, Alkylation
Chlorobenzyl (-Cl)ModerateHydrolysis, Cross-coupling
Triazolo-pyridazineLowCycloadditions

Table 2: Optimization of Sulfoxidation

EntryOxidantSolventTemp (°C)Time (hrs)Yield (%)
1H₂O₂AcOH50475
2m-CPBADCM25668
3KMnO₄H₂O25281

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole framework exhibit significant antimicrobial properties. The triazole derivatives have been shown to possess activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that similar triazolo-pyridazine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer activity. N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has shown promise in inhibiting tumor growth in various cancer models. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory diseases where modulation of the immune response is crucial .

Case Study 1: Antimicrobial Evaluation

In a study published in 2020, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. Among these derivatives, several exhibited IC50 values in the low micromolar range, indicating potent activity against this pathogen . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring significantly influenced antimicrobial potency.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of triazolo-pyridazine derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study utilized various assays to assess cell viability and apoptosis markers, confirming that these compounds could effectively reduce tumor cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with:

  • Thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles: These derivatives, synthesized via reactions involving thioglycolic acid and cyanoacetamide precursors, exhibit antimicrobial properties .
  • IQ-type heterocyclic amines (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline): These carcinogenic compounds, formed in processed meats, share fused aromatic systems but differ in functional groups and toxicity profiles .

Functional Comparisons

Property Target Compound Thiazolo[3,2-a]pyridines IQ Derivatives
Core Structure Triazolo-pyridazine Thiazolo-pyridine Imidazo-quinoline
Bioactivity Hypothesized antimicrobial Confirmed antimicrobial Carcinogenic (2A classification)
Synthetic Route Not specified in evidence Thioglycolic acid cyclization Formed via Maillard reaction
Toxicity Unknown Low to moderate High (mutagenic)

Key Findings

  • Antimicrobial Potential: The thioacetamide group in the target compound may enhance membrane permeability, a feature observed in structurally related thiazole derivatives .
  • Thermal Stability : Unlike IQ derivatives, which form at high temperatures in processed meats, the target compound’s synthetic pathway (likely involving controlled cyclization) avoids thermal degradation pathways .

Biological Activity

N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Chlorobenzyl group : Enhances lipophilicity and may influence receptor binding.
  • Pyridinyl and triazolopyridazinyl moieties : Known for their biological activity and involvement in various pharmacological interactions.

The IUPAC name is this compound. The molecular formula is C18H17ClN6OSC_{18}H_{17}ClN_6OS.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways that are pivotal in disease progression.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyridazine scaffolds exhibit significant antimicrobial properties. For instance:

  • Triazoles have been reported to possess antifungal and antibacterial activities against various pathogens including Staphylococcus aureus and Escherichia coli .

A study focusing on related compounds demonstrated that derivatives with similar structural features showed promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .

Anti-inflammatory Properties

Compounds with similar configurations have been explored for their anti-inflammatory potential. The presence of the triazole moiety is often linked to the modulation of inflammatory pathways, making such compounds candidates for treating chronic inflammatory diseases .

Anticancer Activity

The potential anticancer properties of related compounds have been documented. For example:

  • Studies on 1,2,4-triazole derivatives have shown them to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell cycle progression .

Cytotoxicity Studies

Initial cytotoxicity assessments suggest that this compound may exhibit low toxicity towards human cell lines (e.g., HEK293 cells), indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduces apoptosis in cancer cells
CytotoxicityLow toxicity in HEK293 cells

Case Study: Antitubercular Activity

In a recent study evaluating a series of triazole derivatives for their antitubercular activity against Mycobacterium tuberculosis, several compounds demonstrated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM. This highlights the potential of triazole-containing compounds as therapeutic agents against tuberculosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core formation : Construct the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization of pyridazine precursors with hydrazine derivatives under reflux in ethanol or acetic acid .
  • Thioether linkage : Introduce the thioacetamide group via nucleophilic substitution using mercaptoacetic acid derivatives. Optimize solvent (e.g., DMF at 60–80°C) and base (e.g., K₂CO₃) to enhance yield .
  • Amide coupling : Use coupling agents like EDCI/HOBt for attaching the 4-chlorobenzyl moiety. Control stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) .
    • Optimization : Monitor purity via TLC/HPLC at each step. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm for pyridinyl and triazolo-pyridazine rings) and thioether S–CH₂ (δ 3.8–4.2 ppm). Confirm amide NH resonance (δ 10–11 ppm in DMSO-d₆) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₁₆ClN₆OS). Use ESI+ mode for ionization .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
    • Key markers : Absence of unreacted starting material peaks in NMR and symmetric HPLC elution profiles indicate successful synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • SAR strategies :

  • Substituent variation : Modify the 4-chlorobenzyl group (e.g., replace Cl with F or methyl) to assess steric/electronic effects on target binding .
  • Heterocycle substitution : Replace pyridin-2-yl with pyridin-3-yl or phenyl to probe π-π stacking interactions .
  • Biological assays : Test kinase inhibition (e.g., EGFR, VEGFR2) via enzymatic assays or antiproliferative activity in cancer cell lines (e.g., MTT assay, IC₅₀ determination) .
    • Computational tools : Perform molecular docking (AutoDock Vina) to predict binding modes with ATP-binding pockets .

Q. What strategies are recommended to resolve contradictions in biological activity data across studies involving triazolo-pyridazine derivatives?

  • Data reconciliation :

  • Assay standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and compound concentrations (e.g., 1–50 µM) to minimize variability .
  • Purity verification : Reanalyze disputed compounds via HPLC and NMR to exclude degradation products .
  • Orthogonal assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence-based assays yield conflicting results .
    • Meta-analysis : Pool data from multiple studies to identify trends (e.g., Cl-substituted derivatives showing consistent kinase inhibition) .

Methodological Considerations

Q. How can researchers improve the solubility and bioavailability of this compound for in vivo studies?

  • Approaches :

  • Prodrug design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to improve bioavailability .
  • LogP optimization : Reduce hydrophobicity by substituting chlorobenzyl with polar groups (e.g., morpholinomethyl) .

Q. What in silico tools are suitable for predicting metabolic stability and toxicity profiles?

  • Tools :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and hepatotoxicity .
  • Metabolite identification : Employ GLORY or MetaSite to predict Phase I/II metabolites (e.g., hydroxylation at pyridazine ring) .
    • Validation : Cross-check predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Methods :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values .
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .
    • Reproducibility : Include triplicate measurements and negative controls (e.g., DMSO-only wells) in each experiment .

Q. How can researchers validate target engagement in cellular models?

  • Techniques :

  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts upon compound treatment .
  • Western blotting : Measure downstream phosphorylation (e.g., ERK for kinase inhibitors) .
  • CRISPR knockouts : Use target-gene KO cell lines to confirm on-mechanism activity .

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